4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol
Description
4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol is a pyran derivative featuring a hydroxyl group at the 4-position of the oxane (tetrahydropyran) ring, substituted with a 4-fluoro-2-methoxyphenyl moiety. This compound combines a polar hydroxyl group with electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, creating a unique electronic profile. Such structural attributes make it a candidate for pharmaceutical and materials science research, particularly in studying solubility, reactivity, and intermolecular interactions. While commercial availability is currently listed as "discontinued" (CymitQuimica, 2025), its synthesis and characterization remain relevant for derivative development .
Properties
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-15-11-8-9(13)2-3-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBXFZXZSQVNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2(CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)C2(CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol involves specific synthetic routes and reaction conditions. The compound can be synthesized through various methods, including the use of cyclodextrins for inclusion complexes. These methods involve the formation of host inclusion in the non-polar cavity of cyclodextrins, determination of the inclusion formation constant, and the use of analytical techniques to evidence host inclusion .
Chemical Reactions Analysis
4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include the use of phosgene with imidazole under anhydrous conditions to form carbonyldiimidazole, which can then be used for the coupling of amino acids for peptide synthesis . The major products formed from these reactions include amides, carbamates, and ureas.
Scientific Research Applications
4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol has a wide range of scientific research applications. It is used in chemistry for the synthesis of various compounds, in biology for studying molecular interactions, in medicine for developing new drugs, and in industry for creating innovative materials. The compound’s unique properties make it valuable for improving the physical, chemical, and biological characteristics of other compounds .
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of plasminogen to plasmin, similar to the mechanism of action of tranexamic acid . This interaction can lead to various biological effects, including the inhibition of fibrinolysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol with analogous pyran and aryl-substituted derivatives, focusing on structural, electronic, and functional differences.
Table 1: Structural Analogs and Key Differences
Key Observations
Functional Group Impact on Reactivity: The sulfonyl chloride group in (4-(Propoxymethyl)tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride enhances electrophilicity, making it reactive in nucleophilic substitutions, unlike the hydroxyl group in the target compound .
Substituent Effects on Electronic Properties: The 4-fluoro-2-methoxy substitution on the phenyl ring in the target compound creates a balance of electron-withdrawing (fluoro) and electron-donating (methoxy) effects. This contrasts with analogs like 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride, where the absence of fluorine reduces electronegativity but retains methoxy-mediated solubility .
Hydrogen Bonding and Solubility: The hydroxyl group in the target compound facilitates hydrogen bonding, likely improving aqueous solubility compared to amine derivatives (e.g., 4-[(2-Fluorophenyl)methyl]oxan-4-amine) . Methoxy groups in all analogs enhance lipophilicity, but their positions (e.g., 2-methoxy vs.
Table 2: Physicochemical Property Comparison
| Property | This compound | 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride | rac-(3R,4R)-4-(4-Bromo-1-methylpyrazol-5-yl)-3-morpholinyloxan-4-ol |
|---|---|---|---|
| Molecular Formula | C12H14FO3 | C12H18ClNO2 | C13H20BrN3O3 |
| Molecular Weight (g/mol) | 240.24 | 251.73 | 346.22 |
| Predicted LogP* | ~2.1 (moderate lipophilicity) | ~1.8 (lower due to HCl salt) | ~2.5 (higher due to bromo/morpholine) |
| Key Interactions | Hydrogen bonding (OH) | Ionic (amine hydrochloride) | Hydrogen bonding (OH), π-π stacking (pyrazole) |
| Synthetic Utility | Intermediate for aryl-modified pyrans | Amine precursor for drug discovery | Cross-coupling candidate (bromo) |
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
